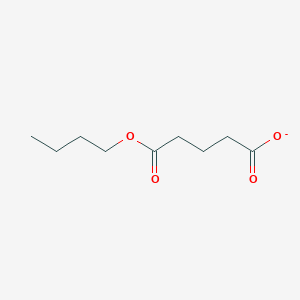![molecular formula C14H7IN4O2 B14363813 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline CAS No. 94143-17-6](/img/no-structure.png)
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoxaline ring, with iodine and nitro substituents at the 9 and 2 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by nitration and iodination reactions. The reaction conditions often include the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts . Microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide can enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Indoloquinoxalines: Various substituted products can be formed depending on the reagents used in substitution reactions.
Applications De Recherche Scientifique
Chemistry: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, antitumor, and cytotoxic properties . It acts as a DNA intercalating agent, disrupting DNA replication and transcription processes, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, this compound derivatives are explored for their use as fungicides, herbicides, and corrosion inhibitors .
Mécanisme D'action
The primary mechanism of action of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with vital processes such as DNA replication and transcription . This intercalation leads to cytotoxic effects, making the compound effective against rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds:
6H-indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the iodine and nitro substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar biological activities.
Ellipticine: A naturally occurring alkaloid with a similar planar structure and DNA intercalating properties.
Uniqueness: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both iodine and nitro groups, which enhance its reactivity and biological activity. The iodine substituent increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the nitro group contributes to its cytotoxic effects .
Propriétés
| 94143-17-6 | |
Formule moléculaire |
C14H7IN4O2 |
Poids moléculaire |
390.13 g/mol |
Nom IUPAC |
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C14H7IN4O2/c15-7-1-3-10-9(5-7)13-14(17-10)18-11-4-2-8(19(20)21)6-12(11)16-13/h1-6H,(H,17,18) |
Clé InChI |
VNGURBHWLOONDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C4=C(C=CC(=C4)I)NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





